molecular formula C8H10ClNO3 B3279078 2-Amino-3-methoxybenzoic acid hydrochloride CAS No. 68701-23-5

2-Amino-3-methoxybenzoic acid hydrochloride

Cat. No.: B3279078
CAS No.: 68701-23-5
M. Wt: 203.62 g/mol
InChI Key: KFRMVPFWAQRSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO3·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxybenzoic acid hydrochloride typically involves the nitration of 3-methoxybenzoic acid, followed by reduction and subsequent conversion to the hydrochloride salt. One common method starts with the nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid. This intermediate is then reduced using a suitable reducing agent such as iron powder or catalytic hydrogenation to yield 2-Amino-3-methoxybenzoic acid. Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-3-methoxybenzoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-3-methoxybenzoic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-3-hydroxybenzoic acid hydrochloride
  • 2-Amino-5-methylbenzoic acid
  • 2-Amino-6-methylbenzoic acid
  • 2-Amino-3-bromobenzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of amino and methoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-3-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(7(6)9)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMVPFWAQRSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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